Methyl 4-amino-1-methyl-1H-imidazole-5-carboxylate Methyl 4-amino-1-methyl-1H-imidazole-5-carboxylate
Brand Name: Vulcanchem
CAS No.: 1195555-40-8
VCID: VC6330710
InChI: InChI=1S/C6H9N3O2/c1-9-3-8-5(7)4(9)6(10)11-2/h3H,7H2,1-2H3
SMILES: CN1C=NC(=C1C(=O)OC)N
Molecular Formula: C6H9N3O2
Molecular Weight: 155.157

Methyl 4-amino-1-methyl-1H-imidazole-5-carboxylate

CAS No.: 1195555-40-8

Cat. No.: VC6330710

Molecular Formula: C6H9N3O2

Molecular Weight: 155.157

* For research use only. Not for human or veterinary use.

Methyl 4-amino-1-methyl-1H-imidazole-5-carboxylate - 1195555-40-8

Specification

CAS No. 1195555-40-8
Molecular Formula C6H9N3O2
Molecular Weight 155.157
IUPAC Name methyl 5-amino-3-methylimidazole-4-carboxylate
Standard InChI InChI=1S/C6H9N3O2/c1-9-3-8-5(7)4(9)6(10)11-2/h3H,7H2,1-2H3
Standard InChI Key NCLPYUXHVLFESG-UHFFFAOYSA-N
SMILES CN1C=NC(=C1C(=O)OC)N

Introduction

Structural and Nomenclature Overview

Methyl 4-amino-1-methyl-1H-imidazole-5-carboxylate belongs to the imidazole family, a class of five-membered heterocyclic compounds containing two non-adjacent nitrogen atoms. Its systematic IUPAC name reflects the positions of substituents:

  • 1-Methyl: A methyl group attached to the nitrogen at position 1 of the imidazole ring.

  • 4-Amino: An amino group (-NH₂) at position 4.

  • 5-Carboxylate: A methyl ester (-COOCH₃) at position 5.

The molecular formula is C₆H₉N₃O₂, with a molar mass of 155.15 g/mol . The compound’s planar imidazole ring facilitates aromaticity, while substituents influence its electronic and steric properties.

Synthesis and Industrial Production

Laboratory-Scale Synthesis

The synthesis of methyl 4-amino-1-methyl-1H-imidazole-5-carboxylate typically involves multi-step routes:

Route 1: Nitration and Reduction

  • Nitration: Introduction of a nitro group at position 4 via electrophilic substitution using nitric acid.

  • Reduction: Catalytic hydrogenation (e.g., H₂/Pd-C) or chemical reduction (Sn/HCl) converts the nitro group to an amino group.

Route 2: Cyclization of Amidines
Refluxing amidine precursors with carbonyl compounds (e.g., methyl glyoxylate) in acetic acid forms the imidazole core. Sodium acetate is often added to buffer the reaction.

Example Reaction:

Ethyl 4-chloro-1-methyl-1H-imidazole-5-carboxylate+NH3EtOH, refluxMethyl 4-amino-1-methyl-1H-imidazole-5-carboxylate+HCl\text{Ethyl 4-chloro-1-methyl-1H-imidazole-5-carboxylate} + \text{NH}_3 \xrightarrow{\text{EtOH, reflux}} \text{Methyl 4-amino-1-methyl-1H-imidazole-5-carboxylate} + \text{HCl}

Industrial-Scale Optimization

Industrial methods prioritize yield and purity through:

  • Continuous Flow Reactors: Enhance reaction control and scalability.

  • Solvent Optimization: Polar aprotic solvents like DMF improve reaction kinetics.

  • Catalysts: Acid catalysts (e.g., H₂SO₄) accelerate cyclization steps .

Physicochemical Properties

Key properties of methyl 4-amino-1-methyl-1H-imidazole-5-carboxylate include:

PropertyValueSource
Melting Point126–127°C
Boiling Point354.8°C (predicted)
Density1.35 g/cm³
pKa4.92
SolubilitySoluble in DMF, methanol

The pKa of 4.92 indicates moderate acidity, likely from the protonated amino group . The methyl ester enhances lipid solubility, making the compound amenable to organic reaction conditions.

Spectroscopic Characterization

Infrared (IR) Spectroscopy

  • C=O Stretch: Strong absorption at ~1700 cm⁻¹ confirms the ester carbonyl.

  • NH₂ Stretch: Broad bands at ~3300 cm⁻¹ indicate the primary amine.

  • Absence of NO₂ Peaks: No signals near 1520 cm⁻¹, verifying successful reduction of nitro precursors.

Nuclear Magnetic Resonance (NMR)

  • ¹H NMR:

    • δ 3.70 (s, 3H, COOCH₃)

    • δ 3.20 (s, 3H, N-CH₃)

    • δ 6.80 (s, 1H, imidazole H)

    • δ 5.10 (s, 2H, NH₂).

  • ¹³C NMR:

    • δ 165.2 (C=O)

    • δ 140.1 (C-2 imidazole)

    • δ 35.6 (N-CH₃).

Mass Spectrometry

  • Molecular Ion Peak: m/z 155 (M⁺), consistent with the molecular formula .

  • Fragmentation: Loss of COOCH₃ (m/z 112) and NH₂ (m/z 97).

Applications in Organic Synthesis

Pharmaceutical Intermediates

The compound’s amino and ester groups enable its use in synthesizing:

  • Antifungal Agents: Imidazole derivatives inhibit ergosterol biosynthesis .

  • Anticancer Compounds: Functionalization at position 4 enhances DNA intercalation .

Agrochemical Development

Methyl 4-amino-1-methyl-1H-imidazole-5-carboxylate is a precursor to herbicides and insecticides, leveraging its heterocyclic reactivity.

Comparative Analysis with Analogues

PropertyMethyl EsterEthyl Ester
SolubilityHigher in polar solventsHigher lipid solubility
Melting Point126–127°C98–100°C
Synthetic Yield75–80%65–70%

The methyl ester’s shorter alkyl chain enhances crystallinity and polar solvent compatibility compared to ethyl analogues.

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